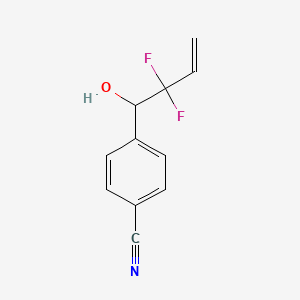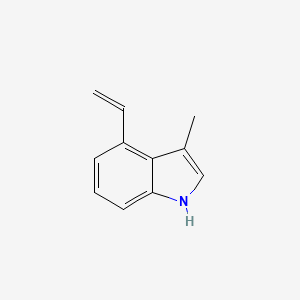
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one is an organic compound with a pyridine ring substituted with an aminoethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-acetylpyridine with ethylamine under acidic conditions, followed by reduction of the resulting imine to yield the desired product. Another method involves the use of transaminase enzymes to catalyze the conversion of 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts and engineered transaminase polypeptides, which offer high enantiomeric excess and conversion rates . These methods are advantageous due to their efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include imines, oximes, secondary amines, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain transaminases, leading to altered amino acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazoles: These compounds share similar pharmacological properties and are used in medicinal chemistry.
Uniqueness
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-(1-aminoethyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-10(2)8(7)11/h3-6H,9H2,1-2H3 |
InChI-Schlüssel |
WQJJJBYUBMKGNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CN(C1=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)
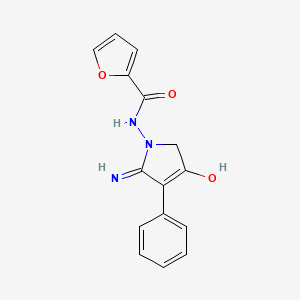

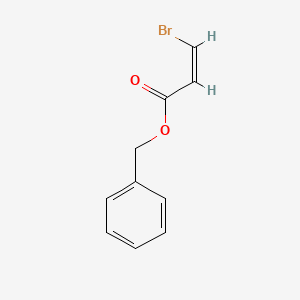
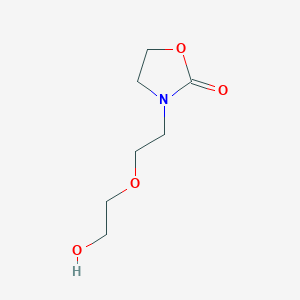
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)
